molecular formula C12H15NO3 B1443250 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone CAS No. 708273-57-8

4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone

Cat. No.: B1443250
CAS No.: 708273-57-8
M. Wt: 221.25 g/mol
InChI Key: VQZVMRZEBPGSFQ-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone is a chemical compound with the linear formula C12H15O3N1 . It is a solid substance . The compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of the compound is O=C(CC1)CCC1(O)C2=CN=C(OC)C=C2 . The InChI is 1S/C12H15NO3/c1-16-11-3-2-9(8-13-11)12(15)6-4-10(14)5-7-12/h2-3,8,15H,4-7H2,1H3 .


Physical And Chemical Properties Analysis

The compound is a solid . The CAS Number is 708273-57-8 . The MDL number is MFCD13185918 . The molecular weight is 221.25 g/mol.

Scientific Research Applications

Structural and Molecular Analysis

Research on structurally similar compounds to 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone has been focused on understanding their molecular and crystal structures through X-ray diffraction analysis. For example, studies have determined the molecular and crystal structures of cyclohexanone derivatives, highlighting the importance of such analyses in understanding the conformations and chemical reactivity of these compounds. These structural analyses are crucial for the development of materials with specific physical and chemical properties (Kutulya et al., 2008).

Synthesis and Characterization

The synthesis and characterization of cyclohexanone derivatives, including those with methoxypyridin groups, have been the subject of significant research. These studies involve the synthesis of complex organic compounds and their subsequent analysis using spectroscopic methods. This research is foundational for the development of new pharmaceuticals, materials, and chemical processes. The synthesis of such compounds often involves multi-step organic reactions and the characterization of the products to confirm their structures (Mantelingu et al., 2007).

Chemical Reactivity and Applications

The reactivity of cyclohexanone derivatives, including those with hydroxy and methoxypyridin groups, has been explored in various chemical reactions. These studies are crucial for understanding how these compounds can be used in synthetic chemistry, including their roles as intermediates in the synthesis of more complex molecules. Research in this area can lead to the development of new synthetic methodologies and the discovery of novel compounds with potential applications in various industries, such as pharmaceuticals and materials science (Rusnac et al., 2020).

Safety and Hazards

The compound has been classified as Eye Irritant 2 and Skin Irritant 2 . The hazard statements include H315 - Causes skin irritation, and H319 - Causes serious eye irritation . The precautionary statements include P264 - Wash thoroughly after handling, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P332 + P313 - If skin irritation occurs: Get medical advice/attention, P337 + P313 - If eye irritation persists: Get medical advice/attention, P362 + P364 - Take off contaminated clothing and wash it before reuse .

Properties

IUPAC Name

4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-16-11-3-2-9(8-13-11)12(15)6-4-10(14)5-7-12/h2-3,8,15H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZVMRZEBPGSFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2(CCC(=O)CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681015
Record name 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708273-57-8
Record name 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of the ketal of step D (11.5 g, 43.3 mmol) in THF (100 mL) was added 3N HCl (75 mL) and the solution stirred overnight at rt. The pH of the solution was adjusted to ˜11 by the addition of 3N NaOH solution. After removal of most of the THF by rotary evaporation, the aqueous was extracted with CH2Cl2 (3×). The combined extracts were dried (MgSO4), filtered, and concentrated to give the title compound as a yellow solid; yield 8.2 g, 37.1 mmol, 86%; 1H NMR (CDCl3) δ 8.26 (s, 1H), 7.75 (d, 1H), 6.73 (d, 1H), 3.91 (s, 3H), 2.91 (m, 2H), 2.78 (s, 1H), 2.32 (m, 2H), 2.21 (m, 4H); MS m/z=222.1.
Name
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

8-(6-Methoxy-pyridin-3-yl)-1,4-dioxa-spiro[4.5]decan-8-ol (4.00 g, 15.7 mmol) as prepared in the previous step was treated with 1N HCl (˜16 mL) in acetone (20 mL) at room temperature for 4 hours. The reaction was neutralized with saturated NaHCO3 solution and the solvent was removed. The residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous Na2SO4, filtered and concentrated to give a yellow solid, which was then purified by silica gel column on a CombiFlash® system using hexanes and ethyl acetate (from 10% ethyl acetate to 100% ethyl acetate) to afford the title compound as a pale yellow solid.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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